2-Amino-1-(thiazol-4-yl)ethanol

説明

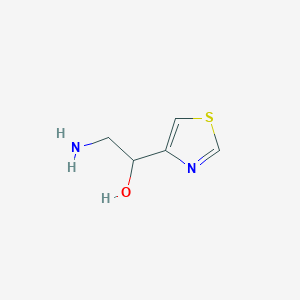

Structure

2D Structure

3D Structure

特性

CAS番号 |

113732-76-6 |

|---|---|

分子式 |

C5H8N2OS |

分子量 |

144.2 g/mol |

IUPAC名 |

2-amino-1-(1,3-thiazol-4-yl)ethanol |

InChI |

InChI=1S/C5H8N2OS/c6-1-5(8)4-2-9-3-7-4/h2-3,5,8H,1,6H2 |

InChIキー |

FETUKTSGBFOXNJ-UHFFFAOYSA-N |

SMILES |

C1=C(N=CS1)C(CN)O |

正規SMILES |

C1=C(N=CS1)C(CN)O |

同義語 |

4-Thiazolemethanol, -alpha--(aminomethyl)- |

製品の起源 |

United States |

Contextualization of the Thiazole Scaffold in Medicinal Chemistry and Drug Discovery

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govspast.org Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of new drugs. nih.gov The thiazole moiety is present in numerous clinically approved drugs, demonstrating its versatility and importance in treating a range of diseases. researchgate.netnih.gov

The significance of the thiazole scaffold lies in its ability to engage in various non-covalent interactions, such as hydrogen bonding, and hydrophobic and dipole-dipole interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. This adaptability has led to the development of thiazole-containing compounds with a broad spectrum of pharmacological activities.

Table 1: Examples of Biological Activities of Thiazole Derivatives

| Biological Activity | Reference |

| Antimicrobial | nih.govnih.gov |

| Anticancer | nih.govnih.gov |

| Anti-inflammatory | nih.govnih.gov |

| Antiviral | nih.gov |

| Antidiabetic | nih.gov |

| Antihypertensive | nih.gov |

| Antioxidant | nih.gov |

Significance of 2 Aminothiazole Derivatives in Contemporary Pharmaceutical Sciences

Within the broader family of thiazoles, 2-aminothiazole (B372263) derivatives hold a particularly prominent position in modern pharmaceutical sciences. The 2-aminothiazole moiety serves as a critical building block for the synthesis of a multitude of biologically active molecules. researchgate.net This structural motif is a key component in several successful drugs, highlighting its therapeutic relevance. nih.gov

The amino group at the 2-position of the thiazole (B1198619) ring provides a crucial point for chemical modification, allowing for the synthesis of large libraries of compounds with diverse pharmacological profiles. nih.gov Researchers have extensively explored the structure-activity relationships of 2-aminothiazole derivatives, leading to the identification of potent and selective inhibitors for various therapeutic targets. nih.gov These derivatives have demonstrated a wide range of biological activities, making them a focal point of many drug discovery programs. mdpi.comscholarsresearchlibrary.com

The development of drug resistance is a major challenge in modern medicine, and 2-aminothiazole derivatives are being investigated as potential solutions to this problem. nih.govnih.gov Their unique mode of action and ability to be chemically modified offer opportunities to design novel agents that can overcome existing resistance mechanisms.

Current Research Landscape and Unaddressed Challenges Pertaining to 2 Amino 1 Thiazol 4 Yl Ethanol

Classical and Established Synthetic Routes to the Thiazole (B1198619) Core

The formation of the thiazole ring is a fundamental step in the synthesis of this compound. Several classical methods have been refined and remain in wide use.

Hantzsch Thiazole Synthesis and Its Modifications

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives. youtube.comresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). youtube.comnih.gov The versatility of this method allows for the synthesis of a wide array of substituted thiazoles by varying the starting materials. derpharmachemica.com For instance, the reaction of 2-bromoacetophenones with thiourea or selenourea (B1239437) provides a rapid and environmentally friendly solvent-free route to 2-aminothiazoles and 2-amino-1,3-selenazoles. organic-chemistry.org

Modifications to the classical Hantzsch synthesis have been developed to improve yields and reaction conditions. Microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was achieved in higher yields (up to 95%) in 30 minutes under microwave irradiation, compared to lower yields after 8 hours of conventional reflux. nih.gov

The reaction conditions, particularly the acidity, can influence the regioselectivity of the Hantzsch synthesis. While condensation of α-haloketones with N-monosubstituted thioureas in neutral solvents typically yields 2-(N-substituted amino)thiazoles, conducting the reaction under acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

Cyclocondensation Reactions Involving α-Haloketones and Thiourea Derivatives

Cyclocondensation reactions are a primary method for constructing the thiazole ring. The reaction between an α-haloketone and a thiourea derivative is a widely employed strategy. researchgate.netnih.gov This approach is a specific application of the Hantzsch synthesis. The process involves an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com

The scope of this reaction is broad, accommodating a variety of substituents on both the α-haloketone and the thiourea, leading to a diverse range of 2-aminothiazole derivatives. researchgate.netderpharmachemica.com For example, 2-amino-4-arylthiazoles can be synthesized from α-bromoketones and thiourea. researchgate.net A process for preparing (2-aminothiazol-4-yl)-acetic acid hydrochloride involves the reaction of thiourea with 4-chloroacetoacetyl chloride. google.com

Below is a table summarizing various cyclocondensation reactions for the synthesis of thiazole derivatives:

| α-Haloketone/Equivalent | Thioamide/Thiourea | Reaction Conditions | Product | Reference |

| 2-Bromoacetophenones | Thiourea/Selenourea | Solvent-free | 2-Aminothiazoles/2-Amino-1,3-selenazoles | organic-chemistry.org |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted Thioureas | Methanol, Microwave, 90°C, 30 min | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | nih.gov |

| α-Haloketones | N-Monosubstituted Thioureas | 10M-HCl-EtOH (1:2), 80°C, 20 min | 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles | rsc.org |

| 4-Chloroacetoacetyl chloride | Thiourea | Water, 5-10°C then 25-30°C | (2-Aminothiazol-4-yl)-acetic acid hydrochloride | google.com |

| Aryl ethanone, KBrO₃ | Thiobenzamide | Lipase, Ultrasound | 2,4-Disubstituted thiazoles | nih.gov |

Condensation Reactions Utilizing Aldehydes or Ketones with Thiazole Derivatives

The functionalization of pre-formed thiazole rings can also be achieved through condensation reactions. While direct condensation with aldehydes or ketones to form the thiazole ring itself is less common than the Hantzsch synthesis, these carbonyl compounds are crucial for introducing side chains. For instance, the condensation of indolines with nitrosobenzenes can lead to N-aryl-1-aminoindoles, showcasing a condensation-based approach to C-H functionalization of amines. nih.gov

In the context of preparing analogs, condensation reactions are vital. For example, the reaction of 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid with thiocarbamide or benzenecarbothioamide leads to the formation of a thiazole ring. nih.gov Condensation reactions can also be catalyzed under various conditions, including basic or acidic environments, and are often well-suited for large-scale preparations due to the formation of water as the primary byproduct. youtube.com

Stereoselective Synthesis of Chiral this compound Isomers

The biological activity of this compound is often dependent on its stereochemistry. Therefore, the development of stereoselective synthetic methods to obtain specific enantiomers is of high importance.

Chiral Induction and Asymmetric Synthesis Approaches

Asymmetric induction is the process of preferentially forming one enantiomer or diastereoisomer over another. wikipedia.org This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral substrates. wikipedia.orgdiva-portal.org

Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines represents a facile method to access chiral 1,2-amino alcohols. nih.gov This approach has been successfully applied to the synthesis of several drug molecules containing this important functional group with high enantioselectivity. nih.gov Enzymatic asymmetric synthesis also offers a powerful strategy for producing chiral amino acids and their derivatives. rsc.org

A modified Hantzsch reaction has been described for the synthesis of optically pure thiazole amino acid derivatives starting from the corresponding amino acids. researchgate.net This highlights the potential for substrate-controlled diastereoselective reactions in establishing the desired stereochemistry.

Employment of Chiral Precursors and Auxiliaries

The use of chiral precursors, often derived from the chiral pool, is a common strategy in asymmetric synthesis. wikipedia.org Chiral auxiliaries are another powerful tool; these are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction and are subsequently removed. wikipedia.orgnih.gov

Examples of chiral auxiliaries used in asymmetric synthesis include Evans' oxazolidinones and pseudoephedrine amides. wikipedia.orgresearchgate.net (S)-indoline chiral auxiliaries have been used for the asymmetric synthesis of 1,2-amino alcohols, achieving high diastereoselectivity. nih.gov The use of chiral auxiliaries derived from 1,2-amino alcohols is a well-established method in asymmetric synthesis. nih.gov

In the synthesis of chiral thiol-containing 1,2-amino alcohols, Ellman's N-sulfinylimines, which act as chiral auxiliaries, have been used in samarium diiodide-mediated reductive coupling reactions with aldehydes to achieve high enantio- and diastereoselectivity. elsevierpure.com Similarly, chiral imines derived from 2-aminomethylthiazole and a chiral hydroxypinanone auxiliary have been used in asymmetric α-alkylation reactions to produce chiral 2-(1-aminoalkyl)thiazoles. lookchem.com

The following table outlines different approaches for the stereoselective synthesis of chiral amino alcohols:

| Method | Chiral Source | Substrate | Product | Key Features | Reference |

| Asymmetric Transfer Hydrogenation | Ruthenium catalyst | Unprotected α-ketoamines | Chiral 1,2-amino alcohols | High enantioselectivity (>99% ee) and high isolated yields | nih.gov |

| Modified Hantzsch Reaction | Chiral amino acids | Chiral amino acids | Optically pure thiazole amino acid derivatives | Substrate-controlled synthesis | researchgate.net |

| Asymmetric Synthesis with Chiral Auxiliary | (S)-indoline | Chiral hydrazones | Chiral 1,2-amino alcohols | High diastereoselectivity (up to >99% de) | nih.gov |

| Reductive Coupling with Chiral Auxiliary | Ellman N-sulfinylimine | Aldehydes | Chiral aminohydroxythiols | High enantio- and diastereoselectivity | elsevierpure.com |

| Asymmetric α-Alkylation with Chiral Auxiliary | Hydroxypinanone | Imines of 2-aminomethylthiazole | Chiral 2-(1-aminoalkyl)thiazoles | High stereoselectivity | lookchem.com |

An in-depth exploration of the synthetic routes and chemical derivatizations of this compound reveals a landscape of innovative and efficient chemical strategies. This article focuses specifically on novel synthetic methodologies and the subsequent chemical transformations of this important thiazole framework.

Computational and in Silico Studies of 2 Amino 1 Thiazol 4 Yl Ethanol and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target at the atomic level.

Molecular docking studies have been instrumental in evaluating the potential of 2-aminothiazole (B372263) derivatives as inhibitors of various biological targets. These studies predict the binding affinity, typically expressed as a docking score in kcal/mol, which estimates the strength of the interaction between the ligand and the target protein. A lower docking score generally indicates a more stable complex and higher potential for biological activity.

For instance, a study on novel 2-aminothiazole derivatives reported docking scores ranging from -3.62 to -6.64 kcal/mol against an oxidoreductase protein (PDB: 3NM8). asianpubs.org In another study, newly synthesized thiazole (B1198619) derivatives exhibited docking scores between -6.4 and -9.2 kcal/mol against DNA gyrase. nih.gov The analysis of the docking pose reveals the specific conformation of the ligand within the binding pocket of the protein, providing insights into the geometry of the interaction. For example, in docking studies of 2-aminothiazole derivatives with DNA gyrase, the ligands were treated as flexible molecules, allowing the program to rotate all rotatable bonds to find the most favorable binding conformation. ekb.eg

| Compound Class | Target Protein | Docking Score Range (kcal/mol) | Reference |

|---|---|---|---|

| 2-Aminothiazole derivatives | Oxidoreductase (PDB: 3NM8) | -3.62 to -6.64 | asianpubs.org |

| Thiazole derivatives | DNA gyrase | -6.4 to -9.2 | nih.gov |

A crucial aspect of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex.

Docking studies of various thiazole-based compounds have successfully identified these key interactions. For example, the docking of thiazolyl benzenesulfonamide (B165840) carboxylates against Plasmodium falciparum falcipain enzymes revealed stable receptor-ligand interactions. researchgate.net Similarly, the analysis of 2,4-thiazolidinedione (B21345) derivatives as aldose reductase inhibitors identified the key amino acids within the binding site. researchgate.net These studies help in understanding the structure-activity relationship (SAR), where the chemical structure of the ligand is correlated with its biological activity. This knowledge is vital for the rational design of more potent and selective inhibitors. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting various molecular properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the ability of a molecule to donate an electron, while the energy of the LUMO is related to its ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that determines the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the HOMO and LUMO energies of 2-aminothiazole. researchgate.net For 2-[4-amino-2-(4-methylphenylamino) thiazol-5-oyl]benzothiazole (AMPATOB), DFT calculations were performed using the B3LYP/6-31G basis set. mgesjournals.commgesjournals.com The calculated HOMO and LUMO energies for these and related compounds indicate that charge transfer occurs within the molecule. researchgate.net

| Compound | Method/Basis Set | Key Findings | Reference |

|---|---|---|---|

| 2-Aminothiazole | B3LYP/6-311++G(d,p) | Determination of HOMO-LUMO energies and gap. | researchgate.net |

| 2-[4-amino-2-(4-methylphenylamino) thiazol-5-oyl]benzothiazole (AMPATOB) | B3LYP/6-31G | Investigation of HOMO-LUMO energies and intramolecular charge transfer. | mgesjournals.commgesjournals.com |

The molecular electrostatic potential (MEP) surface map is a valuable tool for understanding the charge distribution and reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface, where different colors represent different potential values. Red regions indicate negative potential, associated with electrophilic reactivity, while blue regions represent positive potential, indicating nucleophilic reactivity.

MEP maps have been calculated for various azoles and amino alcohols to understand their reactive behavior. researchgate.netresearchgate.net For instance, the MEP map of 2-aminothiazole would reveal the electrophilic and nucleophilic sites, providing insights into its interaction with biological targets. The nitrogen and sulfur atoms in the thiazole ring, as well as the amino group, are expected to be key regions of interest in the MEP map.

DFT calculations are frequently employed to predict the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, researchers can assign the observed experimental bands to specific vibrational modes of the molecule. This provides a detailed understanding of the molecular structure and bonding.

Theoretical vibrational spectra have been calculated for 2-aminothiazole and its derivatives. For example, the vibrational spectra of 2-amino-4-methylthiazole (B167648) were studied using matrix isolation FTIR spectroscopy and DFT calculations at the B3LYP/6-311++G(3df,3pd) level. mdpi.com Similarly, the vibrational assignment for 2-[4-amino-2-(4-methylphenylamino) thiazol-5-oyl]benzothiazole (AMPATOB) was carried out using DFT calculations. mgesjournals.commgesjournals.com These theoretical predictions generally show good agreement with experimental spectra, aiding in the structural elucidation of these compounds. researchgate.net Studies on amino alcohols have also utilized Raman spectroscopy combined with theoretical calculations to investigate intramolecular hydrogen bonding. arxiv.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed information about the behavior of a ligand, such as 2-Amino-1-(thiazol-4-yl)ethanol, when it interacts with a biological target, typically a protein.

MD simulations allow for the examination of the conformational changes that both the ligand and the target protein undergo upon binding. By simulating the system in a solvated environment that mimics physiological conditions, researchers can observe the stability of the ligand-protein complex. For a hypothetical complex of this compound with a target protein, an MD simulation would track the atomic coordinates over nanoseconds or even microseconds.

The analysis of the simulation trajectory can reveal:

Binding Pose Stability: Whether the initial docked pose of the compound is stable or if it undergoes significant conformational changes to find a more favorable binding mode.

Key Interactions: The persistence of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the thiazole ring, the aminoethanol side chain, and the amino acid residues of the protein's binding site.

A hypothetical MD simulation of a this compound analog bound to a kinase, for instance, might show that the thiazole nitrogen forms a crucial hydrogen bond with a backbone amide in the hinge region, a common interaction motif for kinase inhibitors. The stability of this interaction over the simulation time would be a strong indicator of the compound's potential as a kinase inhibitor.

The role of water molecules in the binding pocket is critical for molecular recognition and binding affinity. MD simulations that include explicit water molecules can elucidate their contribution to the stability of the compound-target complex. Water molecules can mediate interactions between the ligand and the protein by forming water-bridged hydrogen bonds.

In the case of a polar molecule like this compound, the hydroxyl and amino groups are likely to interact with water molecules. An MD simulation could reveal whether these water molecules are displaced upon binding or if they remain in the active site, contributing to the binding energetics. The dynamics of water molecules can significantly influence the thermodynamics of binding, and their consideration is crucial for accurate predictions of binding free energy. Studies on related heterocyclic systems have shown that solvent has a pronounced effect on the tautomeric preferences and stability of the molecules. sid.ir For instance, the dipole moment of similar compounds increases in polar solvents, indicating stabilization. sid.ir

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

To develop a QSAR model for a series of this compound analogs, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. The process involves:

Data Set Selection: A diverse set of analogs with a significant range of activity is chosen.

Molecular Descriptor Calculation: For each analog, a wide range of physicochemical, electronic, and structural descriptors are calculated.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A validated QSAR model can then be used to predict the biological activity of new, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising compounds.

The QSAR model can also identify the key molecular properties that are important for the biological activity of the this compound scaffold. These descriptors provide insights into the mechanism of action and guide the rational design of more potent analogs. The 2-aminothiazole scaffold is a promising starting point for identifying potent inhibitors for various enzymes. rsc.org

Table 1: Representative Physicochemical Descriptors for QSAR Studies of this compound Analogs

| Descriptor Category | Specific Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences long-range interactions and solubility. |

| Partial Charges on Atoms | Determine electrostatic interactions with the target. | |

| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge transfer. | |

| Steric | Molecular Volume | Affects the fit of the molecule in the binding pocket. |

| Surface Area | Influences interactions with the target and solubility. | |

| Molar Refractivity | Relates to the volume and polarizability of the molecule. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity, affecting membrane permeability and binding to hydrophobic pockets. |

| Topological | Connectivity Indices | Describe the branching and shape of the molecule. |

| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Crucial for specific interactions with the biological target. |

For example, a QSAR model might reveal that a lower LogP and a higher number of hydrogen bond donors are correlated with improved activity, suggesting that modifications to enhance hydrophilicity and hydrogen bonding potential would be beneficial.

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Applications

The thiazole ring is a well-established scaffold in medicinal chemistry and has been successfully utilized in fragment-based drug design (FBDD). acs.orgnih.govnih.govresearchgate.net FBDD involves screening small, low-molecular-weight compounds (fragments) for weak binding to a target, and then growing or linking these fragments to develop more potent leads.

The this compound core can be considered a valuable fragment. Its thiazole ring can engage in various interactions, and the amino and hydroxyl groups provide vectors for fragment growth. Researchers can computationally or experimentally screen for fragments that bind in proximity to the initial core and then design linkers to connect them, leading to a novel, high-affinity compound.

Scaffold hopping is another powerful strategy in drug design where the core structure (scaffold) of a known active compound is replaced by a different, often isosteric, scaffold to identify novel chemotypes with improved properties. The 2-aminothiazole moiety is a versatile building block that can be used in scaffold hopping strategies to explore new chemical space and develop compounds with potentially better pharmacological profiles. nih.gov For instance, the thiazole ring in this compound could be replaced by other five- or six-membered heterocycles to modulate properties such as solubility, metabolic stability, and target selectivity. Computational methods are instrumental in identifying suitable replacement scaffolds that maintain the key binding interactions.

Role of the Thiazole Moiety as a Privileged Fragment

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its frequent appearance in a multitude of biologically active compounds that span a wide range of therapeutic areas, including antiviral, antimicrobial, anticancer, and anti-inflammatory agents. Its significance is further underscored by its presence in natural molecules essential for life, such as thiamine (B1217682) (vitamin B1), which plays a crucial role in various cellular processes.

The utility of the thiazole moiety in drug discovery is largely attributed to its unique structural and electronic properties. As an aromatic system, its pi (π) electrons are delocalized, which provides a rigid scaffold for orienting substituents into optimal binding conformations within a biological target. The presence of nitrogen and sulfur heteroatoms allows for a variety of non-covalent interactions, including hydrogen bonding, and dipole-dipole, and metal coordination, which are critical for molecular recognition and binding affinity.

In the context of fragment-based drug discovery (FBDD), thiazole-containing fragments are frequently identified as "hits" in screening campaigns. For instance, the thiazole scaffold has been found to be enriched in active fragments from screenings conducted at major pharmaceutical research centers. This frequent identification highlights the ability of the thiazole ring to engage with multiple, unrelated biological targets, a desirable characteristic for building diverse fragment libraries. When a polypharmacological approach is sought, this ability to interact with multiple targets can be advantageous.

However, the promiscuity of certain thiazole derivatives, particularly 2-aminothiazoles, also necessitates careful evaluation. These structures are sometimes classified as "frequent hitters," meaning they can show activity in a wide variety of assays through non-specific mechanisms. Therefore, when a thiazole derivative is identified as a screening hit, it is crucial to employ experimental and in silico methods to confirm specific on-target engagement and rule out non-specific inhibition. mdpi.comnih.gov Computational tools and high-throughput profiling workflows are instrumental in validating these hits and focusing optimization efforts on the most promising and tractable compounds. mdpi.com

Rational Design and Optimization of Thiazole-Containing Libraries

The established value of the thiazole scaffold has spurred extensive efforts in the rational design and optimization of compound libraries containing this moiety. Computational chemistry plays a pivotal role in this process, guiding the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties.

A cornerstone of synthesizing these libraries is the Hantzsch thiazole synthesis, a classic and versatile method that involves the reaction of α-halocarbonyl compounds with thioamides. This method, along with others, allows for the systematic introduction of diverse substituents at various positions on the thiazole ring, enabling a thorough exploration of the structure-activity relationship (SAR).

Molecular Docking and In Silico Modeling: Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to its target protein. In the design of thiazole-based inhibitors, docking studies are used to visualize how different analogs fit into the active site of a target enzyme, such as PI3K, mTOR, or tubulin. nih.govrsc.org For example, in the development of PI3K/mTOR dual inhibitors, molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity. rsc.org This information allows medicinal chemists to prioritize which compounds to synthesize and test.

A study on novel thiazole derivatives as PI3Kα/mTOR dual inhibitors illustrates the power of this approach. Researchers designed and synthesized a series of compounds and used molecular docking to rationalize their biological activity. The docking results helped explain why certain derivatives exhibited potent inhibitory effects while others were less active. rsc.org

Case Study: Design of Thiazole-Based Tubulin Inhibitors Tubulin is a well-established target for anticancer drugs. Several research groups have focused on designing thiazole-containing molecules that inhibit tubulin polymerization. In one such study, a series of 2,4-disubstituted thiazole derivatives were designed to mimic the binding of combretastatin (B1194345) A-4, a known tubulin inhibitor. nih.gov Molecular docking studies were used to predict the binding energies and interaction patterns of the designed compounds within the colchicine-binding site of tubulin. nih.govresearchgate.net The results showed a strong correlation between the calculated binding energies and the experimentally determined inhibitory activity, validating the computational model. nih.gov

| Compound | Target | Binding Energy (kcal/mol) | Tubulin Polymerization IC50 (µM) |

|---|---|---|---|

| Compound 7c | Tubulin | -14.15 | 2.00 ± 0.12 |

| Compound 9a | Tubulin | -14.50 | 2.38 ± 0.14 |

| Compound 5c | Tubulin | Not Reported | 2.95 ± 0.18 |

| Combretastatin A-4 (Reference) | Tubulin | -13.42 | 2.96 ± 0.18 |

ADMET Prediction: Beyond predicting binding affinity, in silico tools are crucial for evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. mdpi.comnih.gov Early prediction of these properties helps to identify compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. For many 2-aminothiazole derivatives, computational ADMET profiles have shown favorable parameters, indicating good potential as drug candidates. mdpi.comacs.org These predictions help to de-risk the drug discovery process and focus resources on compounds with the highest probability of success.

By combining established synthetic methodologies with powerful computational tools like molecular docking and ADMET prediction, researchers can efficiently design and optimize libraries of thiazole-containing compounds for a wide array of biological targets.

Future Perspectives and Translational Research Potential of 2 Amino 1 Thiazol 4 Yl Ethanol Derivatives

Emerging Trends in Thiazole-Based Drug Discovery and Development

The landscape of thiazole-based drug discovery is undergoing a significant transformation, driven by innovative synthetic strategies and a deeper understanding of their therapeutic potential. A key trend is the development of more environmentally friendly and efficient synthesis methods. researcher.life Techniques such as microwave irradiation, ultrasound-assisted synthesis, and the use of green catalysts are becoming increasingly prevalent, offering advantages in scalability and cost-effectiveness. researcher.life

Furthermore, there is a growing emphasis on the creation of multi-target drugs. Researchers are designing thiazole (B1198619) derivatives that can modulate multiple biological targets simultaneously, a strategy that could lead to more effective treatments for complex diseases like cancer and neurodegenerative disorders. nih.govnih.gov The exploration of thiazole-containing compounds as inhibitors of enzymes crucial for disease progression, such as kinases and lipoxygenases, is a particularly active area of research. nih.govrsc.org

Recent patent filings highlight a strong focus on the development of benzothiazole (B30560) derivatives for a range of therapeutic applications, with a notable emphasis on cancer research. nih.gov This underscores the commercial interest and perceived market potential of this class of compounds.

Exploration of Novel Therapeutic Indications for 2-Amino-1-(thiazol-4-yl)ethanol Analogs

While the broader class of thiazole derivatives has been investigated for a multitude of diseases, research into the specific therapeutic applications of this compound analogs is revealing exciting new possibilities. These compounds are being explored for their potential in a variety of therapeutic areas:

Anticancer Agents: A significant body of research is focused on the anticancer properties of 2-aminothiazole (B372263) derivatives. nih.govsemanticscholar.org Studies have shown that these compounds can exhibit potent antiproliferative activity against various cancer cell lines, including lung, liver, and breast cancer. nih.govmdpi.com The mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like VEGFR-2 to the induction of apoptosis (programmed cell death). mdpi.comnih.gov

Antimicrobial Agents: The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Thiazole derivatives, including those structurally related to this compound, have demonstrated promising activity against a range of bacteria and fungi. nih.govnih.gov

Anti-inflammatory and Analgesic Effects: The anti-inflammatory potential of thiazole compounds is well-documented. researchgate.net Analogs of this compound are being investigated for their ability to modulate inflammatory pathways, which could lead to new treatments for chronic inflammatory diseases.

Neurodegenerative Diseases: There is emerging interest in the application of thiazole derivatives for neurodegenerative conditions. nih.gov Their ability to cross the blood-brain barrier and interact with targets in the central nervous system makes them attractive candidates for further investigation in this area.

Metabolic Disorders: Some 2-amino-1,3-thiazol-4(5H)-one derivatives have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. nih.gov This suggests a potential role for these compounds in the treatment of diseases like obesity and type 2 diabetes.

Table 1: Investigated Therapeutic Areas for this compound Analogs and Related Thiazole Derivatives

| Therapeutic Area | Research Focus | Key Findings |

| Oncology | Inhibition of cancer cell proliferation, induction of apoptosis, targeting of specific enzymes (e.g., VEGFR-2, kinases). nih.govmdpi.comnih.gov | Potent activity against various cancer cell lines has been observed. nih.govmdpi.com |

| Infectious Diseases | Activity against drug-resistant bacteria and fungi. nih.govnih.gov | Some derivatives show significant antimicrobial effects. nih.gov |

| Inflammation | Modulation of inflammatory pathways. researchgate.net | Potential for treating chronic inflammatory conditions. |

| Neurology | Treatment of neurodegenerative disorders. nih.gov | Early-stage research shows promise. |

| Metabolic Diseases | Inhibition of enzymes like 11β-HSD1. nih.gov | Potential for managing metabolic syndrome. nih.gov |

Integration of Advanced Computational and Experimental Methodologies

The convergence of computational power and experimental techniques is revolutionizing the field of drug discovery, and the development of this compound derivatives is no exception.

Artificial Intelligence in Drug Design: Artificial intelligence (AI) and machine learning (ML) are being increasingly employed to accelerate the drug discovery process. nih.gov These technologies can analyze vast datasets to predict the biological activity of novel compounds, identify potential drug targets, and optimize molecular structures for improved efficacy and safety. nih.govjsr.org For thiazole derivatives, AI can be used to design new analogs with enhanced therapeutic properties.

High-Throughput Screening (HTS): HTS allows for the rapid testing of millions of compounds against a specific biological target. youtube.com This technology is instrumental in identifying initial "hits" from large chemical libraries that can then be further optimized. The use of advanced robotics and data analysis in HTS significantly speeds up the early stages of drug discovery. youtube.com

Chemoinformatics: This field combines chemistry, computer science, and information science to analyze and predict the properties of chemical compounds. Chemoinformatics tools are used to manage and analyze the large datasets generated from HTS and other experimental methods, aiding in the identification of promising lead compounds and the understanding of structure-activity relationships (SAR).

Addressing Challenges in Synthetic Accessibility and Biological Profiling

Despite the promise of this compound derivatives, several challenges remain in their development.

Synthetic Accessibility: While new synthetic methods are emerging, the efficient and scalable synthesis of complex thiazole derivatives can still be a hurdle. researcher.life Overcoming these synthetic challenges is crucial for producing sufficient quantities of compounds for preclinical and clinical testing. The development of one-pot synthesis methods and the use of novel catalysts are key areas of focus. nih.gov

Biological Profiling: A thorough understanding of a compound's biological profile is essential for its development as a drug. This includes not only its efficacy but also its selectivity, metabolic stability, and potential for off-target effects. Comprehensive biological profiling, often involving a battery of in vitro and in vivo assays, is necessary to identify the most promising candidates for further development. Fragment-based screening approaches are also being utilized to evaluate the potential liabilities of thiazole-containing fragments early in the discovery process. nih.gov

Q & A

Basic: What are common synthetic routes for preparing 2-Amino-1-(thiazol-4-yl)ethanol?

Answer:

A typical synthesis involves condensation reactions between thiazole-containing precursors and aminoethanol derivatives. For example, refluxing substituted thiazole aldehydes with ethanolamine in ethanol under acidic catalysis (e.g., glacial acetic acid) can yield the target compound. This is analogous to methods used for synthesizing (±)-2-amino-1-(4-methoxyphenyl)ethanol, where a benzaldehyde derivative was reacted with ethanolamine under similar conditions . Purification often involves solvent evaporation, filtration, and recrystallization from ethanol or dioxane .

Advanced: How can stereochemical outcomes be controlled during the synthesis of chiral this compound derivatives?

Answer:

Chiral resolution or asymmetric synthesis techniques are critical. For instance, enantioselective reduction of ketone intermediates using chiral catalysts (e.g., Corey-Bakshi-Shibata) can yield optically pure amino alcohols. Alternatively, enzymatic resolution methods may separate enantiomers. Evidence from related compounds highlights the use of chiral HPLC or crystallization with chiral auxiliaries to achieve >98% enantiomeric excess .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

Standard characterization includes:

- ¹H/¹³C NMR : To confirm the thiazole ring protons (δ 7.5–8.5 ppm) and ethanolamine backbone (δ 3.5–4.5 ppm for CH₂ groups) .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S percentages) .

- Mass Spectrometry (EI-MS) : Identifies molecular ion peaks (e.g., m/z = 169.18 for related ethanolamines) .

Advanced: How can computational tools like Multiwfn aid in analyzing the electronic properties of this compound?

Answer:

Multiwfn enables wavefunction analysis to map electrostatic potential (ESP), electron localization function (ELF), and bond orders. For example, ESP surfaces can predict nucleophilic/electrophilic sites on the thiazole ring, while ELF reveals electron density distribution in the aminoethanol moiety. These insights guide reactivity predictions and intermolecular interaction studies .

Basic: What are standard protocols for evaluating the biological activity of this compound?

Answer:

- In vitro assays : Antifungal or antibacterial activity is tested via broth microdilution (MIC determination) against strains like Candida albicans or Aspergillus fumigatus .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess anticancer potential .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Validate results by:

- Repeating assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Cross-referencing with structural analogs (e.g., imidazole-ethanol derivatives) to identify structure-activity relationships (SAR) .

Basic: What analytical methods ensure purity during synthesis?

Answer:

- TLC : Monitors reaction progress using ethyl acetate/heptane (7:3) as eluent .

- HPLC : Quantifies purity with C18 columns and UV detection at 254 nm .

Advanced: How can X-ray crystallography validate the molecular structure of derivatives?

Answer:

Single-crystal X-ray diffraction resolves bond lengths, angles, and hydrogen-bonding networks. For example, ethanol solvates of related amino alcohols have confirmed hydroxyl and amino group orientations via crystallographic data (R factor < 0.05) .

Basic: What precautions are needed for handling aminoethanol-thiazole hybrids?

Answer:

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Safety : Use PPE (gloves, goggles) due to potential irritancy of amino and thiazole groups .

Advanced: How can researchers optimize reaction yields for scale-up synthesis?

Answer:

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., THF/ethanol mixtures), and catalyst loading to identify optimal conditions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hours to 2 hours) for steps like thiazole ring formation .

Basic: What solvents are compatible with this compound?

Answer:

Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions, while ethanol/water mixtures are ideal for recrystallization . Avoid chlorinated solvents if the compound contains reactive amino groups .

Advanced: How can QSAR models predict the pharmacokinetic properties of this compound?

Answer:

Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and blood-brain barrier penetration. Tools like Schrödinger’s QikProp or open-source platforms (e.g., RDKit) generate these parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。